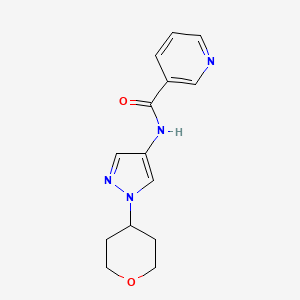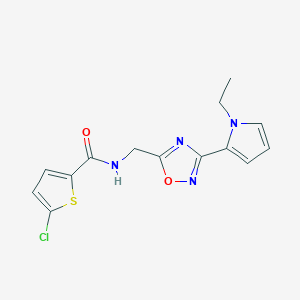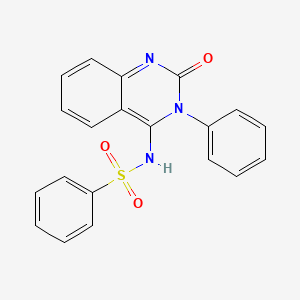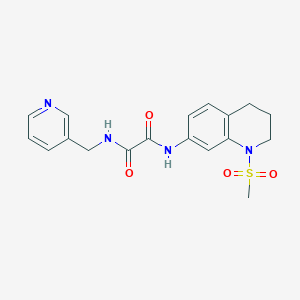
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide, also known as THPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. THPP is a heterocyclic compound that contains a pyrazole and pyridine ring fused to a tetrahydropyran moiety, making it a structurally unique compound. In
科学的研究の応用
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
作用機序
The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the inflammatory response. This compound has been shown to inhibit the activity of COX-2 and LOX, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. These compounds are known to play a key role in the inflammatory response. By inhibiting the activity of these enzymes, this compound may help to reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant activity, which may help to protect cells from oxidative damage. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent. Additionally, this compound has been shown to exhibit anti-inflammatory activity, which may help to alleviate symptoms of inflammatory diseases, such as arthritis.
実験室実験の利点と制限
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide has several advantages as a research tool. It is a structurally unique compound that exhibits multiple pharmacological activities, making it a promising candidate for drug discovery. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are some limitations to using this compound in lab experiments. For example, its low solubility in water may limit its bioavailability in vivo. Additionally, the lack of information on its toxicity and pharmacokinetics may hinder its clinical development.
将来の方向性
There are several future directions for research on N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide. One area of interest is its potential as an anticancer agent. Further studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its effectiveness in animal models of inflammatory diseases, such as arthritis. Additionally, more research is needed to explore the pharmacokinetics and toxicity of this compound, which may help to facilitate its clinical development.
合成法
The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)nicotinamide involves a multi-step process that starts with the reaction of 4-hydroxynicotinic acid with 2-bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole in the presence of a base, such as potassium carbonate. The resulting intermediate is then subjected to a cyclization reaction in the presence of a Lewis acid catalyst, such as zinc chloride, to yield this compound. The overall yield of this compound synthesis is around 25-30%.
特性
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(11-2-1-5-15-8-11)17-12-9-16-18(10-12)13-3-6-20-7-4-13/h1-2,5,8-10,13H,3-4,6-7H2,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMNVZJESAGXAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2415362.png)
![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415367.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2415369.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2415373.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415374.png)
![Ethyl 2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2415375.png)
![3-[(2,4-dichlorophenoxy)methyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2415378.png)


methanesulfonamide](/img/structure/B2415381.png)
![[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2415384.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-chlorophenyl)methyl]oxamide](/img/structure/B2415385.png)